molecular formula C13H16O3 B1349946 Ethyl 4-isopropylbenzoylformate CAS No. 34906-84-8

Ethyl 4-isopropylbenzoylformate

Cat. No. B1349946
CAS RN: 34906-84-8
M. Wt: 220.26 g/mol
InChI Key: CGCCWTUTQYRMIO-UHFFFAOYSA-N
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Description

Ethyl 4-isopropylbenzoylformate (EIPBF) is an aromatic ester that has been utilized in a variety of scientific research applications. It is a synthetic compound that is composed of four carbon atoms, two oxygen atoms, and two hydrogen atoms. EIPBF has been found to be a useful reagent for the synthesis of various compounds, as well as for its potential use in the development of new therapeutic agents. Additionally, EIPBF has been investigated for its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Green Chemistry Applications

  • Discovering Green, Aqueous Suzuki Coupling Reactions : This study discusses the use of green chemistry principles in Suzuki coupling reactions, a method potentially applicable for derivatives of Ethyl 4-isopropylbenzoylformate in synthesizing biaryl compounds with potential pharmaceutical applications, including anti-arthritic properties (Costa et al., 2012).

Organic Synthesis Techniques

  • Photochemistry of Alkyl Esters of Benzoylformic Acid : Research on the photodecomposition of alkylbenzoylformates, including ethyl and isopropyl esters, demonstrates important reactions that could be relevant for modifying or understanding the behavior of Ethyl 4-isopropylbenzoylformate under certain conditions (Encinas et al., 1984).

Advanced Materials and Catalysis

  • Single-Component Conductors : Investigation into the effects of bulky substituents on the electronic structure of organic semiconductors may provide insights into how derivatives of Ethyl 4-isopropylbenzoylformate could be utilized in molecular electronics and conducting materials (Filatre-Furcate et al., 2016).

Synthetic Methodologies

  • A Novel Synthetic Technology of 4-Methoxyphenylacetic Acid : Demonstrates a synthetic route starting from anisole, which may offer insights into synthetic strategies that could be adapted for the synthesis or modification of Ethyl 4-isopropylbenzoylformate (Zhu Jin-tao, 2011).

Future Directions

Ethyl 4-isopropylbenzoylformate is available for purchase for use in scientific research . Its future applications will likely depend on the results of ongoing and future scientific studies.

properties

IUPAC Name

ethyl 2-oxo-2-(4-propan-2-ylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCCWTUTQYRMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374529
Record name ethyl 4-isopropylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isopropylbenzoylformate

CAS RN

34906-84-8
Record name ethyl 4-isopropylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34906-84-8
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